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Introduction
Native gel electrophoresis is a powerful technique for the separation and analysis of proteins

and protein complexes in their folded, active state. The choice of buffer system is critical for

maintaining the native conformation and activity of the target molecules. While a specific "Tris-

succinate" buffer system for native polyacrylamide gel electrophoresis (PAGE) is not widely

documented in standard laboratory protocols, Tris-based buffer systems are fundamental to

this technique. This document provides detailed application notes and protocols for the two

most common Tris-based systems: Tris-Glycine and Bis-Tris.

Furthermore, it will detail a key application of succinate in the context of native PAGE: its use

as a substrate for in-gel activity assays of mitochondrial Complex II (Succinate

Dehydrogenase). This application is crucial for researchers studying mitochondrial function and

related diseases.

I. Tris-Based Native PAGE Systems: An Overview
Tris (tris(hydroxymethyl)aminomethane) is a common buffering agent in electrophoresis due to

its pKa of approximately 8.1 at 25°C, which is suitable for maintaining a stable pH in the

physiological range.[1] In native PAGE, Tris is typically paired with a trailing ion, such as glycine

or tricine, to create a discontinuous buffer system that facilitates protein stacking and

separation.
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Key Applications of Tris-Based Native PAGE:

Analysis of protein-protein interactions.

Determination of protein oligomeric state.

Assessment of protein purity and integrity under non-denaturing conditions.

Separation of protein isoforms.

Enzyme activity assays following electrophoretic separation.

Analysis of mitochondrial protein complexes.[2][3]

Comparison of Common Tris-Based Native PAGE
Systems

Feature Tris-Glycine System Bis-Tris System

Operating pH Alkaline (pH 8.3-9.5) Neutral (pH ~7.5)

Key Advantage Widely used, cost-effective.[4]

Minimizes protein

modifications, sharper bands.

[5]

Best Suited For
Robust, general-purpose

native protein separation.

Proteins sensitive to high pH,

high-resolution analysis.

Trailing Ion Glycine MOPS or MES

II. Experimental Protocols
A. Tris-Glycine Native PAGE
This system utilizes a discontinuous buffer system with a higher pH, which is effective for the

separation of a broad range of proteins.[4]
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Buffer/Reagent Stock Concentration Recipe for 1 L Storage

Resolving Gel Buffer 1.5 M Tris-HCl, pH 8.8

181.71 g Tris base,

adjust pH with HCl,

bring to 1 L with

deionized water.

4°C

Stacking Gel Buffer 0.5 M Tris-HCl, pH 6.8

60.57 g Tris base,

adjust pH with HCl,

bring to 1 L with

deionized water.

4°C

Running Buffer
10X (250 mM Tris,

1.92 M Glycine)

30.3 g Tris base,

144.1 g Glycine, bring

to 1 L with deionized

water. Do not adjust

pH.

Room Temperature

Sample Buffer 2X

1.25 mL 0.5 M Tris-

HCl, pH 6.8, 4 mL

Glycerol, 0.2 mL 1%

Bromophenol Blue,

4.75 mL deionized

water.

4°C

Acrylamide/Bis-

acrylamide
30% (29:1 or 37.5:1)

Commercially

available.

4°C, protected from

light

Ammonium Persulfate

(APS)
10% (w/v)

1 g APS in 10 mL

deionized water.

Prepare fresh.

4°C (for a few days)

TEMED N/A
Commercially

available.
Room Temperature

2. Gel Casting

Resolving Gel (e.g., 10%): For 10 mL, mix 3.33 mL of 30% Acrylamide/Bis-acrylamide, 2.5

mL of 1.5 M Tris-HCl, pH 8.8, and 4.07 mL of deionized water. Add 100 µL of 10% APS and
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10 µL of TEMED. Swirl to mix and pour immediately. Overlay with water or isopropanol. Allow

to polymerize for 30-60 minutes.

Stacking Gel (4%): For 5 mL, mix 0.67 mL of 30% Acrylamide/Bis-acrylamide, 1.25 mL of 0.5

M Tris-HCl, pH 6.8, and 3.0 mL of deionized water. Add 50 µL of 10% APS and 5 µL of

TEMED. Swirl to mix, pour over the resolving gel after removing the overlay, and insert the

comb. Allow to polymerize for 30-60 minutes.

3. Sample Preparation and Electrophoresis

Mix protein samples with an equal volume of 2X Native PAGE Sample Buffer. Do not heat

the samples.

Assemble the gel cassette in the electrophoresis tank and fill the inner and outer chambers

with 1X Tris-Glycine Running Buffer.

Load the samples into the wells.

Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of

the gel. Keep the apparatus cool to prevent protein denaturation.

B. Bis-Tris Native PAGE (Blue Native PAGE)
This system operates at a near-neutral pH, which is advantageous for maintaining the stability

and activity of protein complexes, particularly membrane proteins.[5] Coomassie Blue G-250 is

often included in the cathode buffer and sample to impart a negative charge on the proteins for

migration.[6]
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Buffer/Reagent Stock Concentration Recipe for 1 L Storage

Anode Buffer
1X (50 mM Bis-Tris,

pH 7.0)

10.46 g Bis-Tris,

adjust pH with HCl,

bring to 1 L with

deionized water.

4°C

Cathode Buffer (Dark

Blue)

1X (50 mM Tricine, 15

mM Bis-Tris, 0.02%

Coomassie G-250)

8.96 g Tricine, 3.14 g

Bis-Tris, 0.2 g

Coomassie G-250,

bring to 1 L with

deionized water.

Adjust pH to 7.0.

4°C

Cathode Buffer (Light

Blue)

1X (50 mM Tricine, 15

mM Bis-Tris, 0.002%

Coomassie G-250)

8.96 g Tricine, 3.14 g

Bis-Tris, 0.02 g

Coomassie G-250,

bring to 1 L with

deionized water.

Adjust pH to 7.0.

4°C

Sample Buffer

4X (200 mM Bis-Tris,

pH 7.0, 40% Glycerol,

0.04% Bromophenol

Blue)

41.8 g Bis-Tris, 400

mL Glycerol, 0.4 g

Bromophenol Blue,

adjust pH to 7.0, bring

to 1 L with deionized

water.

4°C

G-250 Sample

Additive
5% (w/v)

5 g Coomassie G-250

in 100 mL deionized

water.

Room Temperature

Acrylamide/Bis-

acrylamide
30% or 40%

Commercially

available.

4°C, protected from

light

2. Gel Casting (Gradient Gels are common)

Precast gradient gels (e.g., 4-16%) are often used for Bis-Tris native PAGE to resolve a wide

range of molecular weights. If casting your own, a gradient maker is required.
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3. Sample Preparation and Electrophoresis

For samples containing detergent, add the 5% G-250 Sample Additive to a final

concentration that is one-fourth of the detergent concentration.

Mix your sample with 4X Sample Buffer and the G-250 additive. Do not heat.

Assemble the precast or hand-cast gel in the electrophoresis apparatus.

Fill the inner (cathode) chamber with Dark Blue Cathode Buffer and the outer (anode)

chamber with Anode Buffer.

Load samples and run the gel at 150 V for approximately 90-120 minutes.

For applications like Western blotting, it is recommended to replace the Dark Blue Cathode

Buffer with the Light Blue Cathode Buffer after the dye front has migrated about one-third of

the way down the gel to reduce background.

III. Application of Succinate in Native PAGE: In-Gel
Activity Assay for Complex II
Following separation by native PAGE, the enzymatic activity of specific proteins can be

assessed directly within the gel. Succinate is used as a substrate to specifically measure the

activity of mitochondrial Complex II (Succinate Dehydrogenase).

Protocol for In-Gel Complex II Activity Staining

Following native PAGE, rinse the gel briefly in deionized water.

Incubate the gel in a freshly prepared staining solution.

Staining Solution (for 10 mL):

50 µL of 1 M Tris-HCl, pH 7.4 (final concentration 5 mM)

200 µL of 1 M Sodium Succinate (final concentration 20 mM)

2.5 mg Nitrotetrazolium Blue (NTB)
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8 µL of 250 mM Phenazine Methosulfate (PMS)

Bring to 10 mL with deionized water.[2]

Incubate the gel in the staining solution at room temperature, protected from light.

The appearance of a dark blue/purple precipitate (formazan) indicates the location of active

Complex II.

Stop the reaction by washing the gel extensively with deionized water once the desired band

intensity is reached.
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Caption: Workflow for Tris-Glycine Native PAGE.
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Caption: Workflow for In-Gel Succinate Dehydrogenase Activity Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://docs.abcam.com/pdf/protocols/blue-native-electrophoresis-protocol.pdf
https://www.aatbio.com/resources/buffer-preparations-and-recipes/tris-buffer
https://www.thermofisher.com/sg/en/home/life-science/protein-biology/protein-gel-electrophoresis/protein-gels/specialized-protein-gels/nativepage-bis-tris-gels.html
https://www.benchchem.com/product/b3430625#tris-succinate-in-native-gel-electrophoresis
https://www.benchchem.com/product/b3430625#tris-succinate-in-native-gel-electrophoresis
https://www.benchchem.com/product/b3430625#tris-succinate-in-native-gel-electrophoresis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3430625?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3430625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

